![molecular formula C22H21N3O5S B2997529 4-(N-benzyl-N-ethylsulfamoyl)-N-(3-nitrophenyl)benzamide CAS No. 864939-51-5](/img/structure/B2997529.png)
4-(N-benzyl-N-ethylsulfamoyl)-N-(3-nitrophenyl)benzamide
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Overview
Description
4-(N-benzyl-N-ethylsulfamoyl)-N-(3-nitrophenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BZENBEN and has been synthesized using various methods.
Scientific Research Applications
Inhibitory Activity Against Carbonic Anhydrase
- Carbonic Anhydrase Inhibition : A study focused on the synthesis of novel acridine and bis acridine sulfonamides, starting from a compound similar to 4-(N-benzyl-N-ethylsulfamoyl)-N-(3-nitrophenyl)benzamide, demonstrated effective inhibitory activity against the cytosolic carbonic anhydrase isoforms II and VII. These findings highlight the potential of benzamide derivatives in developing inhibitors for metalloenzymes like carbonic anhydrase, which plays a crucial role in physiological processes such as respiration and the regulation of pH in tissues (Ulus et al., 2013).
Material Science Applications
- Polymer Synthesis : The compound has been utilized in research aiming to develop new polymers with specific properties. For instance, research into the synthesis of well-defined poly(p-benzamide) and its application to block copolymers involves derivatives of benzamide, which play a critical role in achieving low polydispersity and defined molecular weight in polymers. This research is pivotal for advancing materials science, especially in creating polymers with tailored properties for various applications (Yokozawa et al., 2002).
Mechanism of Action
Target of Action
The primary target of 4-[benzyl(ethyl)sulfamoyl]-N-(3-nitrophenyl)benzamide is Carbonic Anhydrase 2 . This enzyme plays a crucial role in maintaining the balance of carbon dioxide and bicarbonate in the body, which is essential for many biological processes.
Mode of Action
It is known that the compound interacts with its target, carbonic anhydrase 2, possibly inhibiting its activity . This interaction and the resulting changes could lead to alterations in the balance of carbon dioxide and bicarbonate in the body.
properties
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-(3-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-2-24(16-17-7-4-3-5-8-17)31(29,30)21-13-11-18(12-14-21)22(26)23-19-9-6-10-20(15-19)25(27)28/h3-15H,2,16H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOBCWKYVMZLIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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